Avermectin B1a monosaccharide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

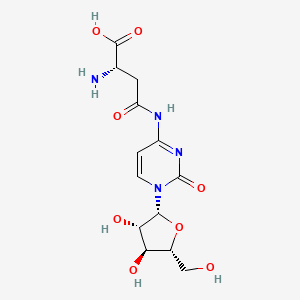

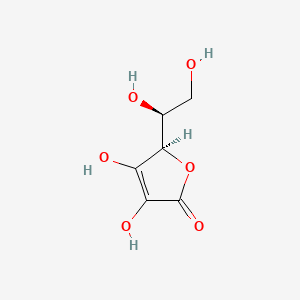

Avermectin B1a monosaccharide is a macrolide anthelmintic and a monosaccharide form of avermectin B1a . It is derived from a 16-membered lactone ring and occurs naturally as a fermentation product of Streptomyces avermitilis . It consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .

Synthesis Analysis

The total synthesis of avermectin B1a has been achieved by synthetic organic chemists . The synthesis involves stereoselective construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E, E -diene . The synthesis also involves macrolactone cyclization without disturbing the readily epimerizable C2 stereogenic center and the C3–C4 double bond .

Molecular Structure Analysis

Avermectin B1a monosaccharide has a molecular formula of C41H60O11 . It is a 16-membered macrolactone that consists of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .

Chemical Reactions Analysis

The biosynthetic relationships of avermectins A1a, A2a, B1a, B2a, and their respective monosaccharides and aglycones have been studied . The study involved feeding 14C-labeled avermectin compounds prepared from [1-14C]acetate to Streptomyces avermitilis strain MA5502 .

Physical And Chemical Properties Analysis

Avermectins are less volatile and poorly soluble in water . About 50% of ivermectin takes less than 6 hours to dissolve in water, while 90% of the drugs take more than 16.8 days to dissolve in water .

Scientific Research Applications

Anthelmintic and Insecticidal Properties

Avermectins are generally used as a pesticide for the treatment of pests and parasitic worms due to their anthelmintic and insecticidal properties . Avermectin B1a monosaccharide is a potent inhibitor of nematode larval development .

Anticancer Activity

Recent studies have shown that avermectin also has anticancer activities . The exact mechanisms of its anticancer activity are still under investigation.

Antidiabetic Activity

Avermectin has been found to have antidiabetic activities . It could potentially be used in the treatment of diabetes

Mechanism of Action

Target of Action

Avermectin B1a monosaccharide primarily targets the glutamate-gated chloride channels that are specific to invertebrates . These channels play a crucial role in the transmission of electrical impulses in invertebrate nerve and muscle cells .

Mode of Action

Avermectin B1a monosaccharide interacts with its targets by enhancing the effects of glutamate . This interaction amplifies the glutamate effects on the invertebrate-specific gated chloride channel, thereby preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . This mode of action is primarily responsible for its anthelmintic and insecticidal properties .

Biochemical Pathways

The biosynthesis of Avermectin B1a monosaccharide involves several enzymes such as AveE, AveF, AveC, and AveD . AveE, a Cyt P450 monooxygenase, catalyzes the cyclization between C6 and C8 to form a furan ring . AveF, a keto reductase, catalyzes the reduction of the keto group on C5 to a hydroxyl group . AveD possesses a methyltransferase activity that requires SAM .

Pharmacokinetics

Avermectin B1a monosaccharide can be administered through different routes such as topical, subcutaneous, and oral . .

Result of Action

The primary result of Avermectin B1a monosaccharide’s action is the prevention of the transmission of electrical impulses in the muscle and nerves of invertebrates . This leads to paralysis and death of the parasites, demonstrating its potent anthelmintic and insecticidal properties .

Safety and Hazards

properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWYDMYMRLKIV-OESCZRLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029459 |

Source

|

| Record name | MSB 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avermectin B1a monosaccharide | |

Q & A

Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?

A1: Although the research papers don't directly investigate the activity of Avermectin B1a monosaccharide, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if Avermectin B1a monosaccharide possesses any intrinsic biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)